molecular formula C22H11ClF3NO5 B5041250 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5041250
M. Wt: 461.8 g/mol
InChI Key: QDQNEHNVJIMSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position of the phenoxy ring, and a trifluoromethyl group at the 2nd position of the phenoxy ring The phenyl group is attached to the 4th position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro and trifluoromethyl groups may enhance its ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11ClF3NO5/c23-17-9-15-14(12-4-2-1-3-5-12)10-21(28)32-19(15)11-20(17)31-18-7-6-13(27(29)30)8-16(18)22(24,25)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQNEHNVJIMSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.